Cas no 7771-09-7 (2-(1,3-Thiazol-4-yl)ethan-1-amine Dihydrochloride)
2-(1,3-Thiazol-4-yl)ethan-1-amine Dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-(1,3-thiazol-4-yl)ethanamine;dihydrochloride
- 4-(AMINOETHYL)THIAZOLE DIHYDROCHLORIDE
- 2-(1,3-thiazol-4-yl)ethan-1-amine dihydrochloride
- AC1Q3AUO
- SureCN2363688
- MolPort-004-961-854
- AKOS015949126
- AB1001046
- KB-238722
- EN300-72734
- 4-(AMINOETHYL)THIAZOLE DIHYDROCHLORIDE; 2-(1,3-thiazol-4-yl)ethan-1-amine dihydrochloride; AC1Q3AUO; SureCN2363688; MolPort-004-961-854; AKOS015949126; AB1001046; KB-238722; EN300-72734;
- 2-Thiazol-4-yl-ethylamine dihydrochloride
- 7771-09-7
- NS-02055
- SCHEMBL2363688
- 2-(1,3-THIAZOL-4-YL)ETHANAMINE DIHYDROCHLORIDE
- MFCD09759130
- SB38727
- C5H10Cl2N2S
- DTXSID10610912
- 2-(1,3-Thiazol-4-yl)ethan-1-amine--hydrogen chloride (1/2)
- 4-Thiazoleethanamine Dihydrochloride
- 2-(Thiazol-4-yl)ethanamine dihydrochloride
- [2-(1,3-thiazol-4-yl)ethyl]amine dihydrochloride
- 4-Thiazoleethanamine, dihydrochloride (9CI); Thiazole, 4-(2-aminoethyl)-, dihydrochloride (6CI, 8CI); 2-(1,3-Thiazol-4-yl)ethan-1-amine dihydrochloride; 4-(ss-Aminoethyl)thiazole dihydrochloride
- DB-075364
- 2-(Thiazol-4-yl)ethanaminedihydrochloride
- CS-0342287
- 2-(1,3-Thiazol-4-yl)ethan-1-amine Dihydrochloride
-
- MDL: MFCD09759130
- Inchi: 1S/C5H8N2S.2ClH/c6-2-1-5-3-8-4-7-5;;/h3-4H,1-2,6H2;2*1H
- InChI Key: WNBVPHXGUOQHFD-UHFFFAOYSA-N
- SMILES: Cl.Cl.S1C=NC(=C1)CCN
Computed Properties
- Exact Mass: 199.9944
- Monoisotopic Mass: 199.9941749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 67.4
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.2Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 232.4±15.0 °C at 760 mmHg
- Flash Point: 94.3±20.4 °C
- PSA: 38.91
- Vapor Pressure: 0.1±0.5 mmHg at 25°C
2-(1,3-Thiazol-4-yl)ethan-1-amine Dihydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(1,3-Thiazol-4-yl)ethan-1-amine Dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B703568-50mg |
2-(1,3-Thiazol-4-yl)ethan-1-amine Dihydrochloride |
7771-09-7 | 50mg |
$ 798.00 | 2023-04-18 | ||
| TRC | B703568-100mg |
2-(1,3-Thiazol-4-yl)ethan-1-amine Dihydrochloride |
7771-09-7 | 100mg |
$ 1378.00 | 2023-04-18 | ||
| TRC | B703568-500mg |
2-(1,3-Thiazol-4-yl)ethan-1-amine Dihydrochloride |
7771-09-7 | 500mg |
$ 4500.00 | 2023-09-08 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0447S-1g |
2-Thiazol-4-yl-ethylamine dihydrochloride |
7771-09-7 | 97% | 1g |
1568.88CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0447S-5g |
2-Thiazol-4-yl-ethylamine dihydrochloride |
7771-09-7 | 97% | 5g |
5045.85CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0447S-500mg |
2-Thiazol-4-yl-ethylamine dihydrochloride |
7771-09-7 | 97% | 500mg |
1255.1CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0447S-25g |
2-Thiazol-4-yl-ethylamine dihydrochloride |
7771-09-7 | 97% | 25g |
20268.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0447S-250mg |
2-Thiazol-4-yl-ethylamine dihydrochloride |
7771-09-7 | 97% | 250mg |
1060.05CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0447S-100mg |
2-Thiazol-4-yl-ethylamine dihydrochloride |
7771-09-7 | 97% | 100mg |
924.37CNY | 2021-05-08 | |
| Fluorochem | 226367-250mg |
2-(Thiazol-4-yl)ethanamine dihydrochloride |
7771-09-7 | 95% | 250mg |
£152.00 | 2022-02-28 |
2-(1,3-Thiazol-4-yl)ethan-1-amine Dihydrochloride Suppliers
2-(1,3-Thiazol-4-yl)ethan-1-amine Dihydrochloride Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2-(1,3-Thiazol-4-yl)ethan-1-amine Dihydrochloride
Introduction to 2-(1,3-Thiazol-4-yl)ethan-1-amine Dihydrochloride (CAS No. 7771-09-7)
2-(1,3-Thiazol-4-yl)ethan-1-amine Dihydrochloride, identified by the chemical compound code CAS No. 7771-09-7, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of 2-(1,3-Thiazol-4-yl)ethan-1-amine Dihydrochloride incorporates a thiazole ring, which is a five-membered aromatic ring containing sulfur and nitrogen atoms. This unique structural feature contributes to its distinct chemical properties and biological interactions, making it a valuable candidate for further research and development in medicinal chemistry.
The dihydrochloride salt form of this compound enhances its solubility in aqueous solutions, facilitating its use in various biochemical assays and pharmaceutical formulations. The presence of the amino group at the ethyl chain further expands its potential for chemical modifications, enabling the synthesis of more complex derivatives with tailored biological properties. These characteristics have positioned 2-(1,3-Thiazol-4-yl)ethan-1-amine Dihydrochloride as a compound of interest in both academic research and industrial applications.
In recent years, there has been a growing interest in thiazole derivatives due to their broad spectrum of biological activities. Thiazole-based compounds have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. Among these, 2-(1,3-Thiazol-4-yl)ethan-1-amine Dihydrochloride has shown promise in several preclinical studies. For instance, research indicates that this compound may interact with specific enzymatic targets involved in cellular signaling pathways relevant to cancer progression. By modulating these pathways, it could potentially inhibit tumor growth and induce apoptosis in cancer cells.
Moreover, the thiazole core of 2-(1,3-Thiazol-4-yl)ethan-1-amine Dihydrochloride has been explored for its ability to interfere with bacterial biofilm formation. Biofilms are complex communities of microorganisms that protect bacteria from antibiotics and host immune responses. Studies have demonstrated that thiazole derivatives can disrupt biofilm structures by targeting key regulatory proteins involved in bacterial adhesion and communication. This mechanism suggests that 2-(1,3-Thiazol-4-yl)ethan-1-amine Dihydrochloride could be developed into novel antimicrobial agents to combat drug-resistant bacterial infections.
The pharmacological potential of 2-(1,3-Thiazol-4-yl)ethan-1-amine Dihydrochloride has also been investigated in the context of neurodegenerative diseases. Thiazole derivatives have been found to exhibit neuroprotective effects by scavenging reactive oxygen species (ROS) and inhibiting inflammatory responses. These properties are particularly relevant to conditions such as Alzheimer's disease and Parkinson's disease, where oxidative stress and neuroinflammation play significant roles in disease pathogenesis. Preliminary studies suggest that 2-(1,3-Thiazol-4-yethyl)ethan amine Dihydrochloride may help mitigate these pathological processes, offering a potential therapeutic strategy for neurodegenerative disorders.
In addition to its biological activities, the synthesis of 2-(1,3-Thiazol -4-yethyl)ethan amine Dihydrochloride has been optimized for efficiency and scalability. Advanced synthetic methodologies have been employed to improve yield and purity while minimizing environmental impact. These advancements are crucial for ensuring the sustainable production of pharmaceutical compounds like 2-(1,3-Thiazol -4-yethyl)ethan amine Dihydrochloride, which is essential for large-scale clinical trials and commercialization.
The future direction of research on 2-(1,3-Thiazol -4-yethyl)ethan amine Dihydrochloride lies in elucidating its precise mechanisms of action and exploring its potential in combination therapies. By understanding how this compound interacts with biological targets at the molecular level, researchers can refine its pharmacological profile and enhance its therapeutic efficacy. Additionally, investigating its synergistic effects with other drugs could lead to the development of novel treatment regimens for various diseases.
Overall, 2(13Thia z ol 44 yl )e than 11 am ine Di hy droch lor ide CAS NO .7771097 holds significant promise as a versatile pharmacological agent . Its unique structural features , combined with promising preclinical data , make it a valuable subject for further investigation . As research continues to uncover new applications and mechanisms , this compound is poised to make substantial contributions to modern medicine .
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